molecular formula C11H8Cl2N2 B12083351 4,5-Dichloro-2-(p-tolyl)pyrimidine

4,5-Dichloro-2-(p-tolyl)pyrimidine

Cat. No.: B12083351
M. Wt: 239.10 g/mol
InChI Key: FHABMMJXDKVYNW-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-(p-tolyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are known for their presence in many natural products and synthetic drugs, exhibiting a wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-(p-tolyl)pyrimidine typically involves the reaction of 4,5-dichloropyrimidine with p-tolyl derivatives under specific conditions. One common method includes the use of organolithium reagents, which facilitate the regioselective nucleophilic substitution at the desired positions on the pyrimidine ring . The reaction conditions often involve low temperatures and the use of anhydrous solvents to ensure high yields and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available halopyrimidines. The use of catalysts such as zinc chloride in three-component coupling reactions has been reported to efficiently produce various disubstituted pyrimidine derivatives, including this compound .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloro-2-(p-tolyl)pyrimidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products depend on the type of reaction and the reagents used. For instance, nucleophilic substitution with N-methylpiperazine yields C-4 substituted products .

Scientific Research Applications

4,5-Dichloro-2-(p-tolyl)pyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-(p-tolyl)pyrimidine involves its interaction with specific molecular targets. The compound’s electron-deficient pyrimidine ring makes it highly reactive towards nucleophiles, facilitating its binding to various biological receptors. For example, its interaction with serotonin receptors has been studied, where the hydrophobic side chains enhance binding affinity . The exact pathways and molecular targets can vary depending on the specific application and the derivatives used.

Comparison with Similar Compounds

Uniqueness: 4,5-Dichloro-2-(p-tolyl)pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. The presence of the p-tolyl group enhances its hydrophobic character, potentially increasing its binding affinity in biological systems .

Properties

Molecular Formula

C11H8Cl2N2

Molecular Weight

239.10 g/mol

IUPAC Name

4,5-dichloro-2-(4-methylphenyl)pyrimidine

InChI

InChI=1S/C11H8Cl2N2/c1-7-2-4-8(5-3-7)11-14-6-9(12)10(13)15-11/h2-6H,1H3

InChI Key

FHABMMJXDKVYNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=C(C(=N2)Cl)Cl

Origin of Product

United States

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